1-Ethyl-2-iodo-4-(methylsulfonyl)benzene
Description
1-Ethyl-2-iodo-4-(methylsulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethyl group at position 1, an iodine atom at position 2, and a methylsulfonyl group at position 4. This compound’s structural complexity makes it valuable in medicinal chemistry, particularly in designing molecules targeting nuclear receptors like PPAR, where sulfonyl groups are known to enhance binding interactions . Its synthesis typically involves regioselective electrophilic substitution or nucleophilic addition, with reactivity influenced by substituent positioning and pH conditions .
Properties
Molecular Formula |
C9H11IO2S |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
1-ethyl-2-iodo-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
WUXLCFNJXZGKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 1-Ethyl-2-iodo-4-(methylsulfonyl)benzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Analysis
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, compounds like 1,1'-(E)-Ethene-1,2-diylbis(4-methoxybenzene) () feature electron-donating methoxy groups, increasing ring reactivity toward electrophiles .
- Halogen Reactivity : The iodine atom in the main compound enables cross-coupling reactions, whereas chlorine in (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide offers less versatility in metal-catalyzed reactions.
Contradictions and Limitations
- Similarity vs. Functionality : Despite high structural similarity (0.83–0.89) with 4-Ethyl-1-iodo-2-methylbenzene , the absence of the sulfonyl group limits its use in PPAR-targeted therapies, underscoring the importance of functional group diversity.
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